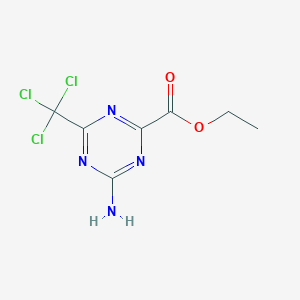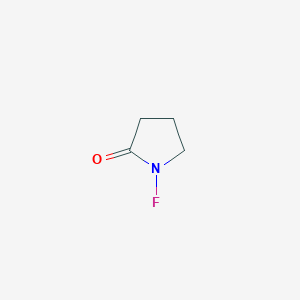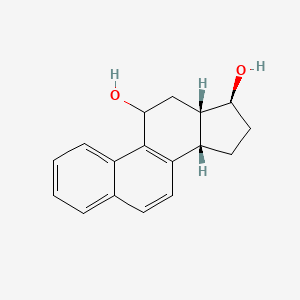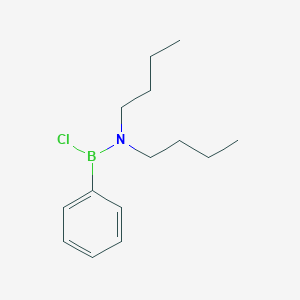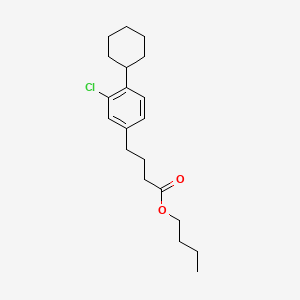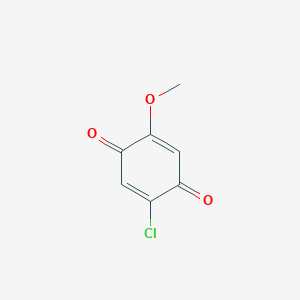![molecular formula C7H14N2O3 B14697333 methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate CAS No. 34375-74-1](/img/structure/B14697333.png)
methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate is a compound belonging to the carbamate family Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate typically involves the reaction of an appropriate amine with an isocyanate or carbamoyl chloride. One common method is the reaction of ethyl isocyanate with N-ethoxycarbonylimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate (DMC) have been developed. DMC is a safer and more environmentally friendly reagent that can be used to produce carbamates through transcarbamoylation reactions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its potential use as a therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate with similar properties but less complex structure.
Ethyl carbamate: Another related compound with different alkyl groups.
N-phenyl carbamate: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
Its ability to form stable complexes with enzymes makes it particularly valuable in medicinal chemistry .
Propiedades
Número CAS |
34375-74-1 |
|---|---|
Fórmula molecular |
C7H14N2O3 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-4-6(9-12-5-2)8-7(10)11-3/h4-5H2,1-3H3,(H,8,9,10) |
Clave InChI |
BFPYGRSMHISTQB-UHFFFAOYSA-N |
SMILES isomérico |
CC/C(=N/OCC)/NC(=O)OC |
SMILES canónico |
CCC(=NOCC)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


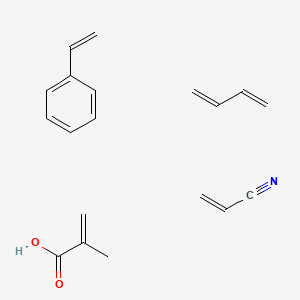
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
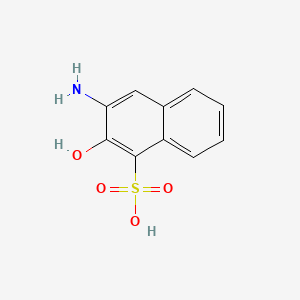
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

